molecular formula C14H25ClN2O2S B2665412 4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride CAS No. 1216846-69-3

4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride

Cat. No.: B2665412
CAS No.: 1216846-69-3
M. Wt: 320.88
InChI Key: NVXSQYKRUUOVOW-UHFFFAOYSA-N
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Description

4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C14H24N2O2S and a molecular weight of 284.42 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by its sulfonamide functional group attached to an aromatic ring, making it a valuable intermediate in various chemical reactions.

Scientific Research Applications

4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with diisobutylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylacetamide, and a dehydrating agent like thionyl chloride . The reaction mixture is maintained at a temperature range of -20°C to 0°C to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group on the aromatic ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve moderate temperatures and the use of polar solvents.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used. These reactions are usually carried out under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation and reduction reactions can produce sulfonic acids or sulfinic acids.

Mechanism of Action

The mechanism of action of 4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s molecular targets include enzymes involved in folic acid synthesis, similar to other sulfonamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride is unique due to its specific substitution pattern on the aromatic ring and the presence of diisobutyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

IUPAC Name

4-amino-N,N-bis(2-methylpropyl)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S.ClH/c1-11(2)9-16(10-12(3)4)19(17,18)14-7-5-13(15)6-8-14;/h5-8,11-12H,9-10,15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXSQYKRUUOVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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